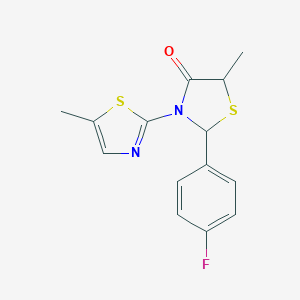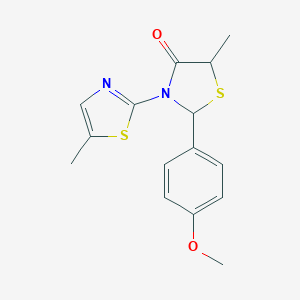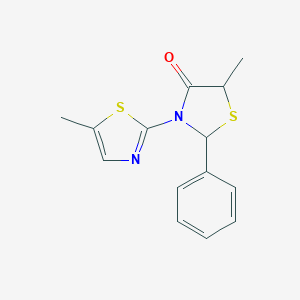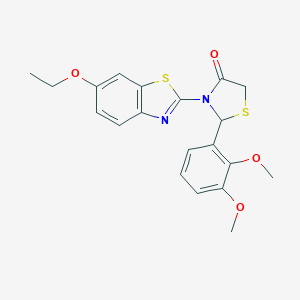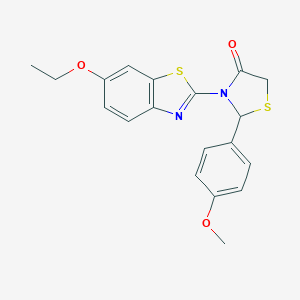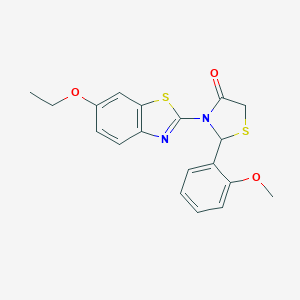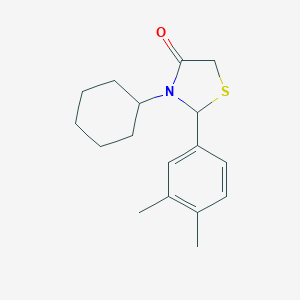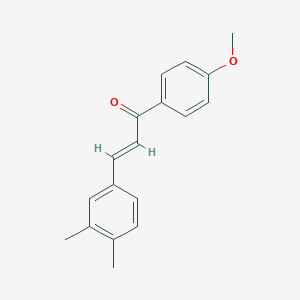![molecular formula C22H18N2O2S B277769 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B277769.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide, also known as BTA-EG6, is a compound that has gained significant attention in the field of scientific research. This compound is a member of the benzothiazole family, and it has been shown to have a wide range of potential applications in various fields of research.
作用機序
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that is involved in the regulation of insulin signaling. By inhibiting PTP1B, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide can improve insulin sensitivity and glucose uptake, making it a potential therapeutic agent for the treatment of diabetes.
Biochemical and Physiological Effects:
In addition to its potential as a therapeutic agent for diabetes, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide has also shown promising results in the treatment of cancer. It has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide has also been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide in lab experiments is that it has a relatively low toxicity profile, which makes it a safe compound to use in cell culture and animal studies. However, one of the limitations of using N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide is that it is not very soluble in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide. One potential area of research is the development of more water-soluble derivatives of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide, which could improve its efficacy in vivo. Another area of research is the investigation of the potential of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide is a compound that has shown promising results in various fields of scientific research. Its potential applications in the treatment of diabetes, cancer, and inflammatory diseases make it a compound of great interest to researchers. Further research is needed to fully understand the potential of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide and to develop more effective derivatives for use in vivo.
合成法
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzothiazole with 2-methoxybenzaldehyde, followed by the reaction of the resulting product with phenylacetic acid. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide has been extensively studied for its potential applications in various fields of scientific research. Some of the areas where N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide has shown promising results include cancer research, neurodegenerative diseases, and infectious diseases.
特性
分子式 |
C22H18N2O2S |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide |
InChI |
InChI=1S/C22H18N2O2S/c1-26-19-12-11-16(22-24-17-9-5-6-10-20(17)27-22)14-18(19)23-21(25)13-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,23,25) |
InChIキー |
KXKCMKKPCZRCFV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)CC4=CC=CC=C4 |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Dimethylamino)phenyl]-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B277686.png)
